Synthalin sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biological Sulfate Reduction : Synthalin sulfate is used as an energy and carbon source in biological sulfate reduction processes, facilitating biomass retention through aggregation and immobilization on pumice particles (van Houten et al., 1996).

Mitochondrial Functions : Synthalin sulfate has been found to inhibit respiration in isolated mammalian heart mitochondria in an energy-dependent manner. This inhibition is not carrier-mediated, indicating a direct effect of synthalin on mitochondrial functions (Maina & Mwehia, 1975).

Diabetes Treatment : Synthalin sulfate has been historically used in diabetes treatment, showing effects similar to insulin. Studies have explored its mechanism of action in lowering blood sugar levels and its potential as an oral hypoglycemic agent (Karr et al., 1929).

Carbohydrate Metabolism : Research has indicated that Synthalin sulfate influences carbohydrate metabolism, potentially through an insulin-like action. It differs from insulin in its effectiveness when administered orally and in the delayed onset of action (Bodo & Marks, 1928).

Pancreatic Functions : Studies have examined the impact of Synthalin sulfate on pancreatic islets, particularly on glucagon release and glucose oxidation in pancreatic A2-cells. It has shown to stimulate glucagon secretion and affect islet morphology (Ostenson, 1983).

Mécanisme D'action

Target of Action

Synthalin sulfate primarily targets the alpha-cells within mammalian pancreatic islets . These cells play a crucial role in the regulation of blood glucose levels by secreting the hormone glucagon . Glucagon acts to increase circulating glucose levels by mobilizing glycogen .

Mode of Action

Synthalin sulfate interacts with its targets, the alpha-cells, by acting as a potential pancreatic alpha-cell toxin . This interaction results in the blockage of glucagon secretion . The compound’s mode of action involves disrupting normal cellular pathways for glucose uptake, effectively lowering blood glucose levels independently of insulin .

Biochemical Pathways

The primary biochemical pathway affected by Synthalin sulfate is the glucagon secretion pathway . By blocking glucagon secretion, Synthalin sulfate disrupts the normal function of this pathway, leading to a decrease in circulating glucose levels . The downstream effects of this disruption include a reduction in the mobilization of glycogen, which is normally triggered by glucagon to increase blood glucose levels .

Pharmacokinetics

It is known that synthalin sulfate was historically used in diabetes research due to its ability to inhibit glucose utilization in peripheral tissues such as the liver and muscle . This suggests that the compound may have favorable bioavailability and distribution properties. It was also found to be toxic to the liver and kidney , which likely impacted its metabolism and excretion, and ultimately led to its withdrawal from the market .

Result of Action

The primary molecular and cellular effect of Synthalin sulfate’s action is a decrease in blood glucose levels . This is achieved through the inhibition of glucagon secretion from alpha-cells, which disrupts the normal mobilization of glycogen and reduces circulating glucose . These effects were observed in both animal

Safety and Hazards

Propriétés

IUPAC Name |

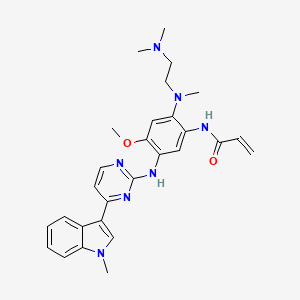

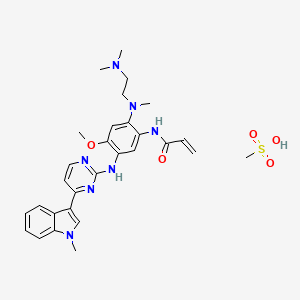

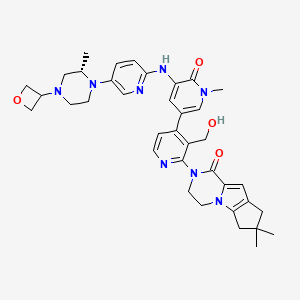

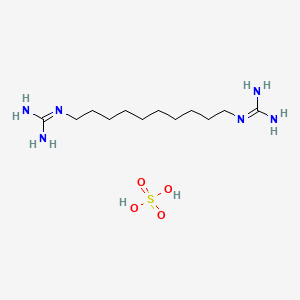

2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKRJRJDADVBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)